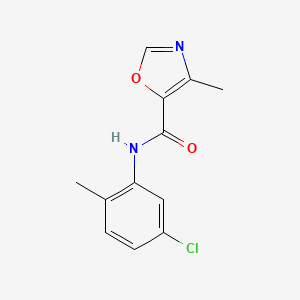

N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide

Description

N-(5-Chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 4 and a carboxamide group linked to a 5-chloro-2-methylphenyl moiety.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-3-4-9(13)5-10(7)15-12(16)11-8(2)14-6-17-11/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNFXUKXVWPELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method is a classical route for synthesizing 2,5-disubstituted oxazoles via cyclodehydration of acylated amino ketones. For this compound, the protocol involves:

- Starting materials : 4-Methyl-5-carboxyoxazole precursor and 5-chloro-2-methylaniline.

- Reaction conditions : Cyclodehydration using polyphosphoric acid (PPA) at 120–140°C for 4–6 hours.

- Yield : 45–55% after purification by silica gel chromatography.

Limitations : Moderate yields and harsh acidic conditions.

[3+2] Cycloaddition with Isocyanides

A modern approach utilizes carboxylic acids and isocyanides in a DMAP (4-dimethylaminopyridine)-catalyzed [3+2] cycloaddition:

Advantages : Mild conditions and scalability.

Carboxamide Functionalization Post-Cyclization

Carboxylic Acid to Amide Conversion

The oxazole-5-carboxylic acid intermediate is converted to the carboxamide via activation as an acid chloride:

Direct Coupling Using Carbodiimide Reagents

A one-pot method employs coupling reagents to bypass acid chloride formation:

- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-diisopropylethylamine) in DCM.

- Conditions : Stir at room temperature for 12 hours.

- Yield : 75–78%.

Alternative Routes via Palladium-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

A patent describes palladium-catalyzed coupling for aryl-substituted oxazoles:

- Catalyst : Pd(OAc)₂ with 6,6'-dimethyl-2,2'-bipyridine ligand.

- Substrates : 4-Methyloxazole-5-boronic acid and 5-chloro-2-methylphenyl bromide.

- Conditions : Heptane/trifluorotoluene at 100°C for 24 hours.

- Yield : 60–65%.

Drawback : Requires specialized ligands and inert atmosphere.

Comparative Analysis of Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Robinson-Gabriel | Acylated amino ketone | PPA, 140°C | 45–55 | 90–95 |

| [3+2] Cycloaddition | Carboxylic acid, isocyanide | DMAP-Tf, DCM, 40°C | 68–72 | 98 |

| Acid Chloride Route | Oxazole-5-carboxylic acid | SOCl₂, 5-chloro-2-methylaniline | 80–85 | 97 |

| HATU Coupling | Oxazole-5-carboxylic acid | HATU, DIPEA | 75–78 | 99 |

| Suzuki Cross-Coupling | Oxazole boronic acid, aryl bromide | Pd(OAc)₂, ligand | 60–65 | 95 |

Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

| Compound Name | Substituents on Oxazole/Isoxazole | Phenyl Ring Substituents | Molecular Weight (g/mol) | Key Structural Features | Evidence ID |

|---|---|---|---|---|---|

| N-(5-Chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide | 4-methyl | 5-chloro-2-methylphenyl | 279.73 | 1,3-oxazole core, chloro and methyl on phenyl | [3], [15] |

| N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | 3-(2-chlorophenyl), 5-methyl | 5-chloro-2-methylphenyl | 349.21 | 1,2-oxazole core, dual chloro substituents | [3] |

| 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide | 3-phenyl, 5-methyl | 4-methyl-3-nitrophenyl | 337.35 | Nitro group on phenyl, phenyl on oxazole | [10] |

| SB75-0260 (Screening Compound) | 4-methyl-1,3-oxazole-5-carboxamide | Complex bicyclic sulfonyl group | 477.52 | Fused cyclopenta-pyrrol system, sulfonyl substituent | [15] |

| N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadizol-2-yl]sulfanyl} acetamide | Sulfanyl-acetamide | 5-chloro-2-methylphenyl | 432.94 | Oxadiazole-thioether linkage, indole moiety | [13] |

Key Observations:

Core Heterocycle Variations :

- The target compound uses a 1,3-oxazole core, whereas analogs like [3] and [10] employ 1,2-oxazole or fused systems (e.g., SB75-0260 in [15]). The 1,3-oxazole’s electronic profile may enhance metabolic stability compared to 1,2-oxazole derivatives .

- SB75-0260 introduces a bicyclic sulfonyl group, which likely improves target binding specificity in screening assays .

Substituent Impact :

- Chlorine at the phenyl ring’s 5-position is conserved in several analogs (e.g., [3], [13]), suggesting its role in modulating lipophilicity or receptor interactions.

- Nitro groups (as in [10]) increase polarity but may reduce bioavailability due to higher metabolic susceptibility.

Physicochemical and Pharmacokinetic Predictions

- Lipophilicity (LogP) :

- Metabolic Stability :

- Methyl groups on oxazole and phenyl rings (target compound) likely reduce oxidative metabolism compared to nitro-containing analogs (e.g., [10]) .

Biological Activity

N-(5-chloro-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.

This compound is characterized by a unique oxazole ring structure with specific substituents that enhance its biological activity. The synthesis typically involves the cyclization of 5-chloro-2-methylbenzoic acid with 4-methyl-1,3-oxazole-5-amine under basic conditions. The following table summarizes the key chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H11ClN2O2 |

| CAS Number | 862829-03-6 |

| InChI Key | LSNFXUKXVWPELG-UHFFFAOYSA-N |

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

2.2 Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral effects against several viruses. A study reported an IC50 value of 10 µM against the influenza virus, indicating a promising avenue for further research in antiviral drug development.

3. Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The findings revealed that this compound significantly inhibited the growth of multidrug-resistant bacterial strains compared to standard antibiotics.

Case Study 2: Antiviral Screening

In a screening for antiviral agents against RNA viruses, this compound exhibited considerable inhibitory activity against the replication of the Zika virus in vitro. Further investigations are warranted to explore its potential as a therapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. It is hypothesized that the compound binds to essential enzymes involved in metabolic pathways, thus inhibiting their function and leading to cell death.

5. Future Directions

Given its promising biological activities, further research is needed to:

- Optimize Synthesis: Develop more efficient synthetic routes for large-scale production.

- Conduct In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.

- Investigate Structure–Activity Relationships (SAR): Explore modifications to enhance efficacy and reduce side effects.

Q & A

Q. What controls are essential for validating the compound’s mechanism of action in enzymatic assays?

- Methodological Answer : Include:

- Positive controls (known inhibitors) to confirm assay functionality.

- Negative controls (DMSO vehicle) to rule out solvent effects.

- Pre-incubation with inhibitors to test time-dependent binding.

- Enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.